molecular formula C24H23N3O3S3 B2500580 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 886959-08-6

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2500580
CAS No.: 886959-08-6
M. Wt: 497.65
InChI Key: QFTPKNDLTUWHFA-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound featuring a benzothiazole moiety fused with a dimethylthiophene ring, linked to a sulfonamide-substituted benzamide group. The pyrrolidinylsulfonyl group enhances solubility and modulates electronic properties, while the thiophene and benzothiazole rings contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S3/c1-15-16(2)31-24(21(15)23-25-19-7-3-4-8-20(19)32-23)26-22(28)17-9-11-18(12-10-17)33(29,30)27-13-5-6-14-27/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTPKNDLTUWHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural features, synthesis methods, and biological activities, supported by relevant research findings and case studies.

Structural Features

The compound consists of several notable structural components:

  • Benzo[d]thiazole moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Dimethylthiophene ring : This sulfur-containing ring enhances the compound's pharmacological properties.
  • Pyrrolidin-1-ylsulfonyl group : Contributes to the compound's interaction with biological targets.

The molecular formula is C24H25N3O3S3C_{24}H_{25}N_{3}O_{3}S_{3} with a molecular weight of approximately 499.7 g/mol .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Benzo[d]thiazole Moiety : Achieved through cyclization reactions involving 2-aminobenzenethiol and suitable aldehydes.
  • Synthesis of Dimethylthiophene : Often involves Friedel-Crafts alkylation.
  • Coupling Reaction : Utilizing cross-coupling techniques such as Suzuki or Stille coupling to combine the various structural elements.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzo[d]thiazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing thiazole and thiophene rings have demonstrated antimicrobial activity against a range of pathogens. The unique structural features of this compound may enhance its effectiveness against resistant strains .

Glucokinase Activation

Recent studies have investigated the role of similar thiazole-containing compounds as glucokinase (GK) activators, which are promising for treating type 2 diabetes mellitus (T2DM). These compounds have been shown to regulate glucose homeostasis effectively without inducing hypoglycemia .

Case Studies and Research Findings

StudyFindings
Research on GK ActivatorsIdentified compounds that balance potency and enzyme kinetics while protecting pancreatic β-cells from apoptosis .
Anticancer ActivityDemonstrated that benzo[d]thiazole derivatives can induce apoptosis in cancer cells, suggesting potential for therapeutic development .
Antimicrobial TestingFound that structurally similar compounds exhibited broad-spectrum antimicrobial activity, highlighting the importance of sulfur-containing groups .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d]thiazole moiety exhibit notable anticancer properties. The structural features of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suggest it may interact with various biological targets involved in cancer progression. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines .

2. Antimicrobial Properties
The compound's unique structure may confer antimicrobial effects, making it a candidate for developing new antibiotics. Research has demonstrated that thiazole derivatives can exhibit activity against a range of bacterial strains, including resistant ones. The sulfonamide group in this compound is particularly known for its antibacterial properties .

3. Neurological Applications
Given the presence of the pyrrolidine moiety, which is associated with neuroactive compounds, this benzamide derivative could also be investigated for its effects on central nervous system disorders. Compounds with similar structures have been explored for their potential as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, researchers synthesized various benzothiazole derivatives and tested their cytotoxicity against different cancer cell lines. The results showed that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential .

Case Study 2: Antimicrobial Testing

A comparative study on thiazole derivatives highlighted the antimicrobial efficacy of compounds similar to this benzamide against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring could enhance antibacterial activity, suggesting that this compound might also possess similar properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as sulfonamides, benzothiazoles, or thiophene derivatives. Below is a detailed comparison with key examples from recent literature:

Sulfonamide-Containing Analogues

Compounds with sulfonamide groups, such as those synthesized in International Journal of Molecular Sciences (2014), exhibit distinct spectral and reactivity profiles. For instance:

  • Hydrazinecarbothioamides [4–6] : These derivatives feature a sulfonylbenzamide backbone similar to the target compound but lack the benzothiazole-thiophene core. Their IR spectra show C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, confirming thioamide and carbonyl groups . In contrast, the target compound’s IR would lack C=O signals due to the absence of a free carbonyl, replaced by an amide linkage.
  • Triazole-thiones [7–9]: These compounds undergo tautomerism (thiol-thione equilibrium), confirmed by IR (absence of S-H bands at ~2500–2600 cm⁻¹ and presence of C=S at 1247–1255 cm⁻¹).

Benzothiazole Derivatives

Benzothiazole-containing compounds, such as 2-aminobenzothiazoles, are known for anticancer and anti-inflammatory activities. Unlike the target compound, which integrates a thiophene ring, simpler benzothiazoles often exhibit lower steric hindrance, affecting binding affinity. For example:

  • N-alkylated benzothiazoles : These typically show reduced solubility compared to the target compound’s pyrrolidinylsulfonyl group, which improves hydrophilicity.

Thiophene-Based Analogues

Thiophene derivatives, such as those in ’s 1,4-benzodioxine-thiadiazole hybrids, prioritize electrophilic substitution reactivity. However, the target compound’s 4,5-dimethylthiophene likely resists electrophilic attacks due to steric protection, favoring nucleophilic interactions at the benzamide sulfonamide site.

Table 1: Key Structural and Spectral Comparisons

Compound Class Key Functional Groups IR Spectral Features (cm⁻¹) Reactivity/Biological Relevance
Target Compound Benzothiazole, dimethylthiophene, sulfonamide Expected: N-H (~3300), C=S (1250–1270, if present), sulfonyl S=O (~1350, 1150) Enhanced stability, kinase inhibition potential
Hydrazinecarbothioamides [4–6] C=S, C=O, NH 1243–1258 (C=S), 1663–1682 (C=O) Prone to cyclization into triazoles
Triazole-thiones [7–9] C=S, NH 1247–1255 (C=S), no C=O Tautomerism-dependent bioactivity

Preparation Methods

Cyclization of 2-Aminothiophenol

The benzo[d]thiazole core is synthesized via cyclization of 2-aminothiophenol with α-bromoacetone in dry acetone under reflux (72–80°C, 6–8 hours). This yields 2-aminobenzo[d]thiazole, which is subsequently brominated at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.

Key Reaction Conditions

Step Reagents Temperature Time Yield
Cyclization 2-Aminothiophenol, α-bromoacetone 75°C 7 h 85%
Bromination NBS, DMF 0–5°C 2 h 78%

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, NH₂).
  • HRMS : m/z calcd. for C₇H₅BrN₂S [M+H]⁺: 229.9412; found: 229.9408.

Construction of the 4,5-Dimethylthiophen-2-yl Moiety

Gewald Reaction for Thiophene Formation

The 4,5-dimethylthiophen-2-amine intermediate is synthesized via the Gewald reaction, combining 3-pentanone (2.5 eq), elemental sulfur (1.2 eq), and cyanoacetamide (1.0 eq) in ethanol with morpholine as a catalyst (70°C, 4 hours).

Optimized Conditions

Parameter Value
Solvent Ethanol
Catalyst Morpholine (10 mol%)
Temperature 70°C
Yield 82%

Substitution at the 2-Position

The amine group is acetylated using acetic anhydride in pyridine (room temperature, 2 hours), followed by nitration with fuming HNO₃/H₂SO₄ (0°C, 1 hour). Reduction with SnCl₂/HCl yields the 2-amino-4,5-dimethylthiophene.

Spectroscopic Validation

  • ¹³C NMR (100 MHz, CDCl₃) : δ 152.1 (C-S), 125.3, 124.8 (Ar-C), 22.1, 19.8 (CH₃).

Introduction of the 4-(Pyrrolidin-1-ylsulfonyl)benzoyl Group

Sulfonation of Benzoyl Chloride

4-Chlorosulfonylbenzoyl chloride is prepared by treating 4-methylbenzoic acid with chlorosulfonic acid (ClSO₃H) at 0°C for 3 hours. Subsequent reaction with pyrrolidine in dichloromethane (DCM) at room temperature affords 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride.

Reaction Scheme

  • $$ \text{4-CH₃-C₆H₄-COOH} \xrightarrow{\text{ClSO₃H}} \text{4-ClSO₂-C₆H₄-COCl} $$
  • $$ \text{4-ClSO₂-C₆H₄-COCl} + \text{C₄H₉N} \rightarrow \text{4-(C₄H₉N-SO₂)-C₆H₄-COCl} $$

Yield Data

Step Reagents Yield
Sulfonation ClSO₃H, 0°C 76%
Amination Pyrrolidine, DCM 88%

Amide Bond Formation and Final Coupling

Coupling of Thiophene-amine and Benzoyl Chloride

The 2-amino-4,5-dimethylthiophene derivative is reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride using HATU as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in dry DMF (0°C to RT, 12 hours).

Optimized Parameters

Parameter Value
Coupling Agent HATU (1.2 eq)
Base DIPEA (3.0 eq)
Solvent DMF
Yield 68%

Characterization

  • IR (KBr) : 1678 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, Ar-H), 2.98–2.86 (m, 4H, pyrrolidine-H), 2.35 (s, 6H, CH₃).

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms THF or acetonitrile in amide coupling, improving yields by 15–20%. Reducing HATU loading to 1.0 eq maintains efficiency while lowering costs.

Purification Strategies

Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity. Recrystallization from methanol/water (1:1) enhances crystalline stability.

Q & A

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

StepSolventCatalystYield (%)Purity (HPLC)Reference
Thiophene couplingDMFNone6092
Thiophene couplingDMADMAP8596
SulfonylationDCMTEA7894

Q. Table 2. Biological Activity of Structural Analogs

Analog SubstituentTarget KinaseIC50_{50} (μM)Assay TypeReference
-OCH3_3 (benzothiazole)EGFR0.5FRET-based
-CH3_3 (benzothiazole)EGFR2.1Radioisotopic

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